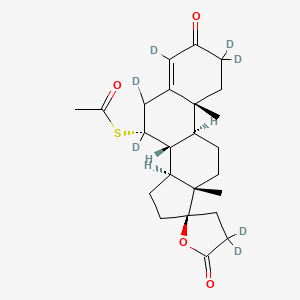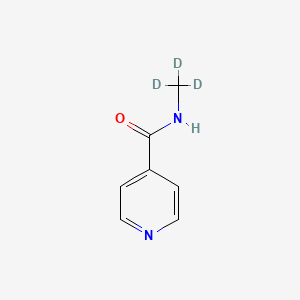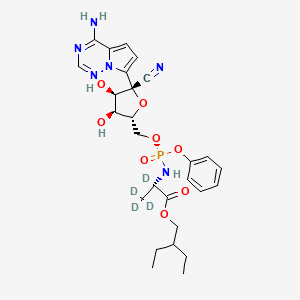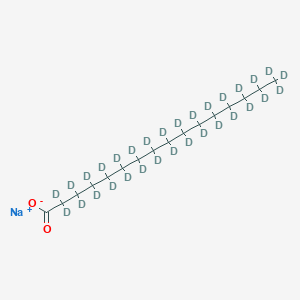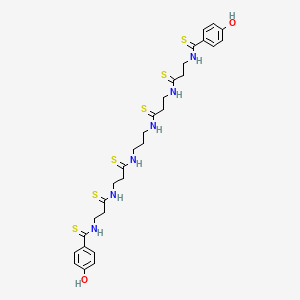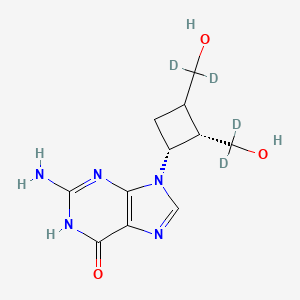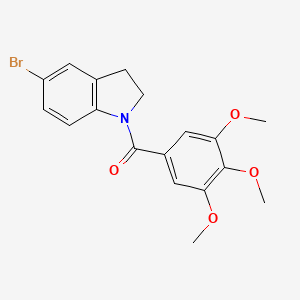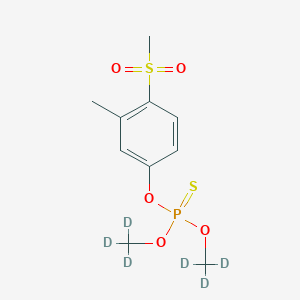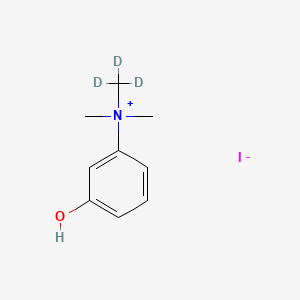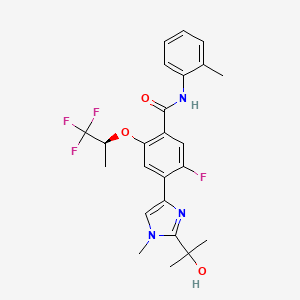
Zoxamide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoxamide-d5 is a deuterated form of Zoxamide, a fungicide primarily used to control oomycete diseases in crops such as potatoes, tomatoes, and grapes. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecular structure. This modification is often used in scientific research to study metabolic pathways and the environmental fate of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the molecular structure of Zoxamide. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under elevated temperatures and pressures to ensure complete exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient hydrogen-deuterium exchange. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange process. The final product is then purified using techniques such as chromatography to ensure the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically conducted under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, conducted under various conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Zoxamide-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new fungicides and in environmental studies to assess the impact of fungicides on ecosystems.
Mecanismo De Acción
Zoxamide-d5 exerts its effects by disrupting the formation of microtubules in fungal cells. It binds to beta-tubulin, a protein that is essential for the polymerization of microtubules. This binding inhibits the assembly of microtubules, leading to mitotic arrest and cell death in the target fungi. The disruption of microtubule formation is a critical pathway in the compound’s fungicidal activity.
Comparación Con Compuestos Similares
Zoxamide-d5 belongs to the benzamide class of fungicides, which includes other compounds such as ethaboxam and diethofencarb. Compared to these compounds, this compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed metabolic and environmental studies. Other similar compounds include:
Ethaboxam: Another benzamide fungicide with a similar mode of action.
Diethofencarb: A phenylcarbamate fungicide that also targets microtubules but has different resistance profiles.
Propiedades
Fórmula molecular |
C14H16Cl3NO2 |
|---|---|
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |
Clave InChI |
SOUGWDPPRBKJEX-LYADJXJXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |
SMILES canónico |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)


